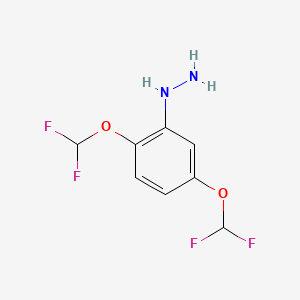
(2,5-Bis(difluoromethoxy)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Bis(difluoromethoxy)phenyl)hydrazine is a chemical compound with the molecular formula C8H8F4N2O2 and a molecular weight of 240.15 g/mol . This compound is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, along with a hydrazine functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Bis(difluoromethoxy)phenyl)hydrazine typically involves the reaction of 2,5-difluoromethoxybenzene with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Bis(difluoromethoxy)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenylhydrazines .
Aplicaciones Científicas De Investigación
(2,5-Bis(difluoromethoxy)phenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-diabetic properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,5-Bis(difluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(2,6-Bis(difluoromethoxy)phenyl)hydrazine: Similar structure but with different positions of the difluoromethoxy groups.
Difluoromethoxylated Ketones: Used as building blocks for the synthesis of nitrogen-containing heterocycles.
Uniqueness
(2,5-Bis(difluoromethoxy)phenyl)hydrazine is unique due to the specific positioning of the difluoromethoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H8F4N2O2 |
|---|---|
Peso molecular |
240.15 g/mol |
Nombre IUPAC |
[2,5-bis(difluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H8F4N2O2/c9-7(10)15-4-1-2-6(16-8(11)12)5(3-4)14-13/h1-3,7-8,14H,13H2 |
Clave InChI |
LKZURWZWBCVUDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)NN)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14067808.png)
![(1S,2S)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14067811.png)
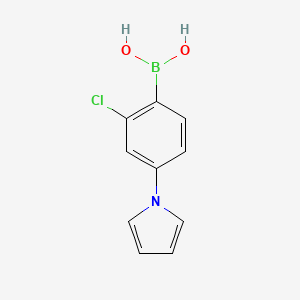

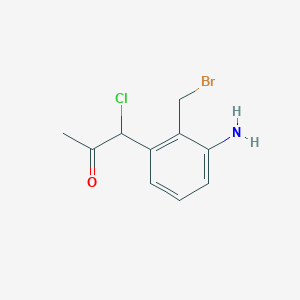
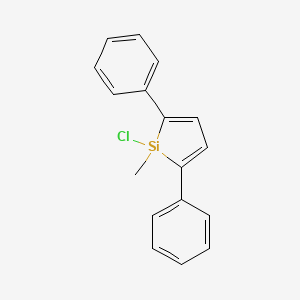


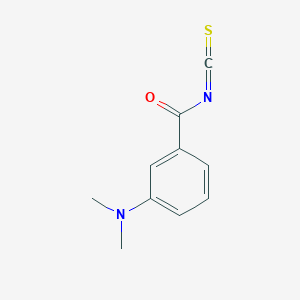

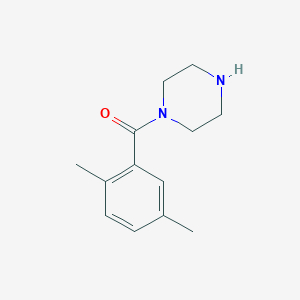

![ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14067867.png)

